molecular formula C18H26N4OS B12235943 2,4,5-Trimethyl-6-({1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methoxy)pyrimidine

2,4,5-Trimethyl-6-({1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methoxy)pyrimidine

Cat. No.: B12235943
M. Wt: 346.5 g/mol
InChI Key: QOLFEMUCNGNXJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,5-Trimethyl-6-({1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methoxy)pyrimidine is a complex organic compound that features a pyrimidine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-Trimethyl-6-({1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methoxy)pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the thiazole and piperidine moieties. Common reagents used in these reactions include methylating agents, thiazole derivatives, and piperidine intermediates. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2,4,5-Trimethyl-6-({1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methoxy)pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s reactivity.

    Substitution: This reaction can replace one functional group with another, modifying the compound’s chemical behavior.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of products, depending on the nature of the substituents introduced.

Scientific Research Applications

2,4,5-Trimethyl-6-({1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methoxy)pyrimidine has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4,5-Trimethyl-6-({1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methoxy)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,4,5-Trimethylpyrimidine: A simpler analog with fewer functional groups.

    Thiazole derivatives: Compounds containing the thiazole ring, which may exhibit similar biological activities.

    Piperidine derivatives: Compounds with the piperidine ring, which can have diverse pharmacological properties.

Uniqueness

2,4,5-Trimethyl-6-({1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methoxy)pyrimidine is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C18H26N4OS

Molecular Weight

346.5 g/mol

IUPAC Name

2-methyl-4-[[4-[(2,5,6-trimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1,3-thiazole

InChI

InChI=1S/C18H26N4OS/c1-12-13(2)19-14(3)20-18(12)23-10-16-5-7-22(8-6-16)9-17-11-24-15(4)21-17/h11,16H,5-10H2,1-4H3

InChI Key

QOLFEMUCNGNXJT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N=C1OCC2CCN(CC2)CC3=CSC(=N3)C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.